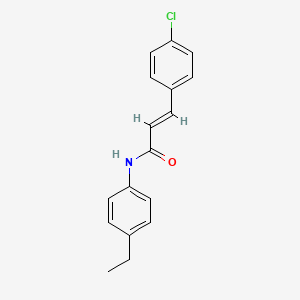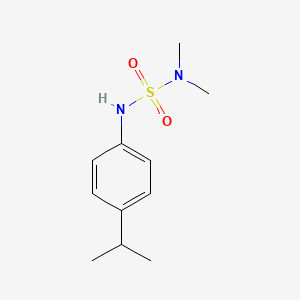![molecular formula C15H25N5O B5505543 (1R*,5R*)-N,N-dimethyl-6-[(1-methyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)
(1R*,5R*)-N,N-dimethyl-6-[(1-methyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals known as diazabicyclo[3.2.2]nonanes, which have been extensively studied for various chemical and pharmaceutical properties. Studies on similar compounds provide insights into their synthesis, structural and conformational aspects, and chemical properties (Fernández et al., 1992).
Synthesis Analysis
Synthesis of related compounds involves specific reactions under controlled conditions, often involving nitriles and carboxamides. The synthesis process is complex, requiring precise control of reaction conditions and thorough understanding of the underlying chemistry (Fernández et al., 1995).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like NMR spectroscopy and X-ray crystallography. These methods reveal the conformation and the positioning of various substituents in the molecule, which are crucial for understanding the compound's chemical behavior (Dotsenko et al., 2007).
Chemical Reactions and Properties
Compounds in this category typically display a range of chemical reactions, depending on their functional groups and molecular structure. Reactions like aminomethylation are common, leading to the formation of diverse derivatives with different chemical properties (Girreser et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are influenced by the compound's molecular structure. Understanding these properties is essential for handling and application in various fields (Shealy et al., 1968).
Chemical Properties Analysis
The chemical behavior of the compound, including reactivity with other chemicals, stability under different conditions, and its behavior in various solvents, is a critical aspect of its study. Such properties are key to its potential applications and handling (Guo et al., 2015).
Applications De Recherche Scientifique
Synthesis and Structural Studies
The synthesis and structural characterization of compounds derived from similar diazabicyclo nonane frameworks have been extensively studied. For instance, Fernández et al. (1992) synthesized a series of N-substituted 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamides and carboxamide N-substituted derivatives, providing insight into their preferred conformation through NMR spectroscopy and X-ray diffraction. This study highlights the compounds' flattened chair-chair conformation with equatorial methyl groups and a nearly perpendicular carboxamido group to the bispidine skeleton, which could be relevant for understanding the chemical behavior and potential applications of the compound Fernández et al., 1992.
Pharmacological Applications
Further research has explored the potential pharmacological applications of related structures. For example, studies on 3,7-diazabicyclo[3.3.1]nonane derivatives have investigated their pharmacological effects, such as inhibiting thrombin at millimolar concentrations, showcasing their potential in therapeutic applications Kudryavtsev, 2010. Additionally, the influence of hydrogen bond acceptor systems on the nicotinic acetylcholine receptor (nAChR) ligands highlights the significance of the 3,7-diazabicyclo[3.3.1]nonane scaffold in developing subtype-selective nAChR ligands, indicating a promising area for designing specific receptor modulators Eibl et al., 2013.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,5R)-N,N-dimethyl-6-[(1-methylimidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-17(2)15(21)20-9-12-4-5-13(10-20)19(8-12)11-14-16-6-7-18(14)3/h6-7,12-13H,4-5,8-11H2,1-3H3/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAXSAZJDVNFHV-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CC3CCC2CN(C3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1CN2C[C@H]3CC[C@@H]2CN(C3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)


![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)
![N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5505502.png)

![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)
![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)
![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)

![2,4-dichloro-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}benzohydrazide](/img/structure/B5505571.png)